9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol
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Overview
Description
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-azabicyclo[3.3.1]nonane derivatives often involves cyclization reactions. For instance, a radical-based strategy can be employed to construct the azabicyclo[3.3.1]nonane framework . Another method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives .
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions involving the azabicyclo[3.3.1]nonane framework can be carried out using appropriate nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: ABNO along with (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Sodium borohydride or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Carbonyl compounds from alcohols.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Substituted azabicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- The azabicyclo[3.3.1]nonane framework is present in various biologically active natural products and synthetic compounds with potential pharmacological applications .
Industry:
Mechanism of Action
The mechanism of action for compounds containing the 9-azabicyclo[3.3.1]nonane framework often involves interactions with specific molecular targets, such as enzymes or receptors. For example, derivatives of this framework have been studied for their potential as nicotinic acetylcholine receptor agonists, which can influence the central and vegetative nervous systems .
Comparison with Similar Compounds
- 2-Azaadamantane-N-oxyl
- 1-Methyl-2-azaadamantane-N-oxyl
- KetoABNO
- TEMPO
Uniqueness: The 9-azabicyclo[3.3.1]nonane framework is unique due to its rigid bicyclic structure, which can enhance the stability and specificity of its interactions with molecular targets. This makes it a valuable scaffold in the design of biologically active compounds and catalysts .
Conclusion
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol is a compound with diverse chemical properties and potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
70243-40-2 |
---|---|
Molecular Formula |
C14H18N4O7 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-3-7-5-2-6-8(4-1)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-9H,1-6H2;1-2,10H |
InChI Key |
LFYGOENPGMJALV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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